![molecular formula C16H22FN3O B2775994 N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide CAS No. 1436143-77-9](/img/structure/B2775994.png)
N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide” is a chemical compound with the molecular formula C16H22FN3O. It is a complex molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of pyrrolidine, a versatile scaffold for creating biologically active compounds . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols has been reported, which provides several types of pyrrolidines in very good yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the pyrrolidine ring. The pyrrolidine ring is a versatile scaffold that can be used to create a variety of biologically active compounds . The reactivity of this compound can be influenced by steric factors and the spatial orientation of substituents .Wissenschaftliche Forschungsanwendungen
Discovery and Development of Met Kinase Inhibitors
The discovery of N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide derivatives has significantly contributed to the development of selective Met kinase inhibitors. These compounds exhibit potent enzyme inhibition and improved aqueous solubility and kinase selectivity, leading to complete tumor stasis in Met-dependent models. This advancement has paved the way for clinical trials, highlighting the compound's potential in cancer therapy Gretchen M. Schroeder et al., 2009.
Synthesis and Non-Linear Optical Properties
The compound has also been synthesized through water-mediated reactions, showcasing its versatile synthetic accessibility. Its derivatives exhibit non-linear optical (NLO) properties and potential anticancer activities through molecular docking analyses, suggesting a broad spectrum of scientific applications beyond kinase inhibition R. Jayarajan et al., 2019.
Antibacterial Activity
Another area of application includes the development of analogues with antibacterial properties. These compounds demonstrate significant in vitro and in vivo activity, offering a promising direction for new antibacterial agents. This highlights the compound's potential in addressing bacterial infections and resistance H. Egawa et al., 1984.
Antitubercular and Antibacterial Activities
Derivatives of this compound have shown potent antitubercular and antibacterial activities. Through meticulous design and synthesis, these compounds exhibit promising in vitro and in vivo efficacy, further expanding their therapeutic potential S. Bodige et al., 2019.
Zukünftige Richtungen
The future directions for the study and application of this compound could involve further exploration of its biological activity and potential uses in medicinal chemistry. The pyrrolidine ring is a versatile scaffold that can be used to create a variety of biologically active compounds, suggesting potential for the development of new drugs .
Eigenschaften
IUPAC Name |
N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O/c17-15-9-13(5-7-18-15)16(21)19-14-6-8-20(11-14)10-12-3-1-2-4-12/h5,7,9,12,14H,1-4,6,8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONQQGWITJBYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(C2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/no-structure.png)
![Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2775913.png)


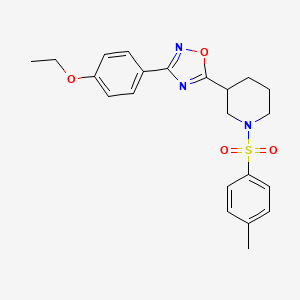
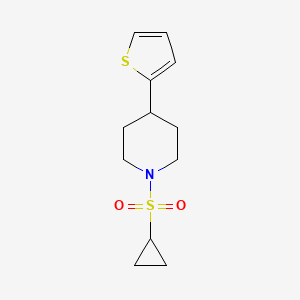

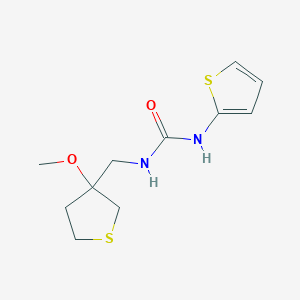
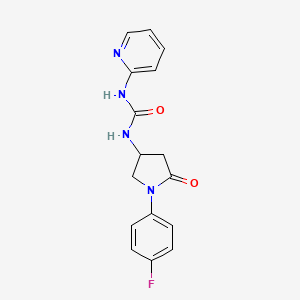
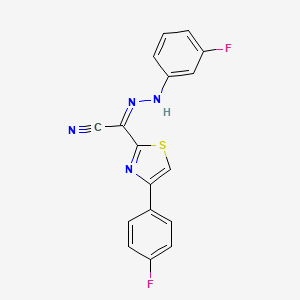
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2775930.png)

![[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol](/img/structure/B2775932.png)
